molecular formula C12H14N4O B11877117 Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone

Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone

Cat. No.: B11877117
M. Wt: 230.27 g/mol
InChI Key: ZSEHTNVLCUCFOH-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to a piperazine moiety via a methanone bridge. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines under microwave-assisted, metal-free conditions to yield various imidazo[1,2-a]pyridine derivatives . Another approach includes the use of iodine-catalyzed reactions to introduce functional groups at specific positions on the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound often involve scalable processes such as multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods are designed to maximize yield and minimize the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve controlled temperatures, specific solvents, and sometimes microwave irradiation to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating neurological conditions such as Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone include:

Uniqueness

This compound is unique due to its specific combination of the imidazo[1,2-a]pyridine core and the piperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying complex biological systems .

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

imidazo[1,2-a]pyridin-2-yl(piperazin-1-yl)methanone

InChI

InChI=1S/C12H14N4O/c17-12(15-7-4-13-5-8-15)10-9-16-6-2-1-3-11(16)14-10/h1-3,6,9,13H,4-5,7-8H2

InChI Key

ZSEHTNVLCUCFOH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CN3C=CC=CC3=N2

Origin of Product

United States

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